(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptide chains.
Scientific Research Applications
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing for further functionalization or biological activity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5-phenylpentanoic acid: Lacks the Boc protecting group.
(4S)-4-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid provides enhanced stability and ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis compared to other protecting groups like benzyloxycarbonyl (Cbz).
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
VPUKBWPBMROHJH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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